molecular formula C12H10N4O B5512761 5-methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

5-methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

Cat. No.: B5512761
M. Wt: 226.23 g/mol
InChI Key: ZFIWVMRTVDUFAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is a high-value triazolopyrimidine derivative of significant interest in medicinal chemistry and pharmaceutical research. This compound is part of a class of molecules extensively investigated for their potent biological activities, particularly within the central nervous system. Scientific studies have identified closely related analogues as positive modulators of the GABA A receptor , a primary target for anticonvulsant and anxiolytic therapies . These specific compounds demonstrated pronounced anticonvulsant activity in experimental models, coupled with lower neurotoxicity and a higher protective index compared to some standard treatments, marking them as promising scaffolds for the development of new neurological therapeutics . Beyond neuroscience applications, the 1,2,4-triazolo[1,5-a]pyrimidine (TP) core is a versatile scaffold in drug design. Its structure is isoelectronic with purines, allowing it to function as a purine surrogate in molecular recognition, and it has also been explored as a bio-isostere for carboxylic acid functional groups . Furthermore, the triazolopyrimidine ring system has shown considerable promise in antiviral research . Specifically, derivatives have been designed as disruptors of the influenza virus RNA-dependent RNA polymerase by targeting the protein-protein interaction between its PA and PB1 subunits, indicating a potential application for this compound in virology and infectious disease studies . Researchers will find this compound useful as a key intermediate or a chemical probe for developing novel enzyme inhibitors, investigating protein-ligand interactions, and exploring new mechanisms of action in various disease contexts. This product is strictly intended for research purposes in a controlled laboratory environment. For Research Use Only. Not for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

5-methyl-2-phenyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O/c1-8-7-10(17)16-12(13-8)14-11(15-16)9-5-3-2-4-6-9/h2-7H,1H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFIWVMRTVDUFAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N2C(=N1)N=C(N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one typically involves the cyclization of appropriate precursors. One common method involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite, lead tetraacetate, or manganese dioxide . Another approach includes the use of 2-aminopyridines and nitriles as starting materials, which undergo cyclization in the presence of catalysts like copper oxide-zinc oxide/alumina-titania .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and environmentally friendly oxidizers to ensure high yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

5-methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like halogens or alkyl groups are introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or aryl halides in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of alkylated or arylated derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Research indicates that derivatives of triazolo[1,5-a]pyrimidines exhibit significant anticancer activity. A study detailed the synthesis and structure-activity relationship (SAR) of various triazolopyrimidines, highlighting their effectiveness against different cancer cell lines. The compound 5-methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one has been shown to inhibit cell proliferation and induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways associated with cell growth and survival .

Case Study: In Vitro Testing
In vitro studies have demonstrated that this compound can selectively target cancer cells while sparing normal cells. For instance, a specific study reported that treatment with 5-methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one resulted in a dose-dependent decrease in the viability of human breast cancer cells (MCF-7), with an IC50 value indicating potent cytotoxicity .

Neuropharmacology

CNS Activity
The compound has also been investigated for its neuropharmacological effects. It has been reported to exhibit anxiolytic and antidepressant-like activities in animal models. The mechanism involves the modulation of neurotransmitter systems such as serotonin and norepinephrine, which are crucial in mood regulation .

Case Study: Behavioral Studies
In behavioral assays, rodents treated with 5-methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one displayed reduced anxiety-like behavior in the elevated plus maze test and increased exploratory behavior in open field tests. These findings suggest potential therapeutic applications for anxiety disorders and depression .

Pharmaceutical Formulation

Drug Development Potential
The structural properties of 5-methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one make it a candidate for further development into pharmaceutical formulations. Its stability and solubility characteristics are favorable for oral administration. Researchers are exploring various formulations to enhance bioavailability and therapeutic efficacy through novel delivery systems such as nanoparticles or liposomes.

Data Summary Table

Application Area Findings References
Anticancer PropertiesInhibits proliferation in MCF-7 cells; induces apoptosis
NeuropharmacologyExhibits anxiolytic and antidepressant-like effects
Pharmaceutical FormulationFavorable stability and solubility for oral administration

Mechanism of Action

The mechanism of action of 5-methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one involves the inhibition of specific molecular targets and pathways:

Comparison with Similar Compounds

Electron-Withdrawing vs. Electron-Donating Groups

  • 5-(Chloromethyl)-2-phenyl derivatives : and describe 5-(chloromethyl)-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one (Compound 1 in ). The chloromethyl group increases electrophilicity, enhancing redox activity. Cyclic voltammetry (CV) studies on similar compounds (e.g., S1-TP in ) show oxidation peaks at +1.1 V vs. Ag/AgCl, attributed to the electron-withdrawing Cl atom facilitating electron transfer .
  • 5-Methyl vs. 5-Cyclopropyl : and highlight 5-cyclopropyl derivatives (e.g., 6-(3-chlorobenzyl)-5-cyclopropyl-2-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one). The cyclopropyl group introduces steric hindrance, reducing metabolic degradation compared to the methyl group. This modification improves pharmacokinetic stability, as evidenced by higher HPLC purity (97%) and retention time (5.655 min) .

Table 1: Impact of Position 5 Substituents

Compound Substituent (Position 5) Molecular Weight HPLC Retention Time (min) Key Property
Target Compound Methyl 238.25* N/A Moderate lipophilicity
5-(Chloromethyl)-2-phenyl (S1-TP) Chloromethyl 317.75 6.566 Enhanced redox activity
5-Cyclopropyl () Cyclopropyl 282.14 5.655 Improved metabolic stability

*Calculated based on molecular formula C₁₂H₁₁N₅O.

Substituent Variations at Position 2

Phenyl vs. 4-Methoxyphenyl

  • 2-Phenyl (Target Compound) : The unsubstituted phenyl group provides a balance between lipophilicity and π-π stacking interactions.
  • 2-(4-Methoxyphenyl) (S1-TP, ): The methoxy group increases electron density, altering redox potentials. Differential pulse voltammetry (DPV) studies show a 0.2 V shift in oxidation peaks compared to non-methoxy derivatives .

Pharmacological and Electrochemical Comparisons

Electrochemical Behavior

Triazolopyrimidinones exhibit redox activity critical for drug-receptor interactions. CV and DPV data () reveal:

Pharmacological Profiles

  • Antimicrobial Activity : and describe 6-(3-chlorobenzyl)-5-ethyl derivatives (e.g., Compound 25) with 99% HPLC purity and anti-fungal activity. The ethyl group at position 5 increases membrane permeability compared to methyl .
  • Antimalarial Applications : discusses trifluoromethyl derivatives (e.g., 5-methyl-7-aryl) with IC₅₀ values <1 µM against Plasmodium falciparum, highlighting the role of fluorine in enhancing potency .

Biological Activity

5-Methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The compound has the following molecular formula: C12H10N4C_{12}H_{10}N_4 with a molecular weight of approximately 225.25 g/mol. The structure features a triazolo-pyrimidine core that is known for its ability to interact with various biological targets.

Synthesis Methods:
Recent studies have highlighted various synthetic pathways for derivatives of the triazolo-pyrimidine family. For instance, modifications to the phenyl and triazole moieties can enhance biological activity while maintaining favorable pharmacokinetic properties.

Antiviral Activity

One of the most promising applications of 5-methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is its antiviral properties. Research indicates that derivatives exhibit significant antiviral activity against influenza viruses by disrupting protein-protein interactions essential for viral replication.

  • Study Findings :
    • A derivative exhibited an IC50 value of 12 μM in inhibiting RNA-dependent RNA polymerase (RdRP) interactions and EC50 values ranging from 7 to 25 μM against various strains of influenza A and B without cytotoxic effects up to 250 μM .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Preliminary studies suggest that it can induce apoptosis in cancer cell lines through various mechanisms, including the activation of caspases and modulation of cell cycle regulators.

  • Case Study :
    • In vitro assays demonstrated that the compound significantly inhibited the proliferation of HeLa cells (cervical cancer) with an IC50 value lower than that of standard chemotherapeutic agents .

The biological activity of 5-methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is attributed to its ability to interact with specific enzymes and receptors involved in viral replication and tumor growth:

  • Antiviral Mechanism :
    • The compound interferes with the PA-PB1 heterodimerization critical for influenza virus replication .
  • Anticancer Mechanism :
    • It modulates pathways involved in apoptosis and cell cycle regulation, leading to reduced viability in cancer cells .

Toxicity and Safety Profile

Toxicity studies indicate that while the compound shows potent biological activity, it also presents a favorable safety profile. In vitro cytotoxicity assays reveal high selectivity indices when compared to standard drugs used in antiviral and anticancer therapies .

Data Summary Table

Activity TypeIC50 (μM)EC50 (μM)Comments
Antiviral127 - 25Effective against Influenza A/B
Anticancer<10N/AInduces apoptosis in HeLa cells
Cytotoxicity>250N/AMinimal toxicity observed

Q & A

Q. What are the common synthetic routes for preparing 5-methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one?

Synthesis typically involves cyclization or condensation reactions. For example:

  • Cyclization with aminotriazoles : Reacting 5-amino-1,2,4-triazole derivatives with alkyl cyanoacetate yields bicyclic intermediates, which are further functionalized via nitrosation, reduction, and acylation to form the target compound .
  • Solvent-mediated protocols : Ethyl acetoacetate and aminotriazoles (e.g., 1a-c) react under reflux to form triazolopyrimidinones, followed by POCl₃ treatment for chlorination .
  • Additive-assisted methods : Molten-state TMDP (tetramethylenediamine piperazine) or ethanol/water solvent mixtures improve yields but require careful handling due to TMDP’s toxicity .

Q. How is the structural characterization of this compound performed?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and ring connectivity .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z values) validate molecular weight and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Functional groups like carbonyl (C=O) and amine (N-H) are identified via characteristic absorption bands .

Q. What biological activities have been reported for this compound?

  • Antileishmanial activity : Cu(II) and Co(II) complexes of the ligand exhibit IC₅₀ values of 20–24 μM against Leishmania infantum and L. braziliensis, comparable to the reference drug glucantime. Activity is linked to disruption of parasite energy metabolism (NAD+/NADH balance) and organelle degradation .
  • Enzyme inhibition : Derivatives show selective TYK2 kinase inhibition (e.g., compounds A6, A8, A15) with IC₅₀ < 1 μM, validated via in vitro assays on THP-1 monocytes .

Q. What analytical methods are used to study its electrochemical properties?

  • Cyclic Voltammetry (CV) : Carbon graphite electrodes in phosphate buffer (pH 7.4) reveal redox behavior, with oxidation potentials correlated to substituent effects (e.g., chloromethyl vs. morpholinomethyl groups) .
  • Polarization Curves : Potentiodynamic polarization in chloride environments evaluates corrosion inhibition efficiency on copper surfaces .

Advanced Research Questions

Q. How can synthetic yields be optimized for complex derivatives?

  • Microwave-assisted synthesis : Using Cs₂CO₃ as a base in DMF under microwave irradiation reduces reaction times (e.g., 30–60 minutes) while improving yields for 2-substituted-5-((4-naphthalenylmethyl)piperazinyl) derivatives .
  • Green chemistry approaches : Replacing toxic additives (e.g., TMDP) with ethanol/water mixtures or ionic liquids minimizes environmental impact without compromising yield .

Q. How do crystallographic studies inform structure-activity relationships (SAR)?

  • X-ray diffraction : Hydrogen-bonded chains (e.g., C(6) chains in Cu(II) complexes) and π-π stacking interactions correlate with enhanced stability and bioactivity. For example, the co-crystal structure of 5-methyl-2-trifluoromethyl derivatives reveals polarization effects critical for antileishmanial activity .

Q. What computational methods validate its kinase inhibition mechanisms?

  • Molecular docking : AutoDock Vina or similar tools model interactions between triazolopyrimidinone scaffolds and TYK2’s ATP-binding pocket. Key residues (e.g., Leu905, Val981) form hydrophobic contacts with methyl/phenyl substituents .
  • Molecular Dynamics (MD) Simulations : Trajectories >100 ns assess binding stability, with RMSD < 2 Å indicating sustained target engagement .

Q. How are contradictions in bioactivity data resolved?

  • Dose-response profiling : IC₅₀/IC₂₅ comparisons distinguish potency trends. For example, compound 1 shows superior activity against L. infantum (IC₅₀ 20.0 μM) but lower efficacy in intracellular amastigote assays, suggesting differential uptake mechanisms .
  • Metabolomic profiling : LC-MS/MS quantifies NAD+/NADH ratios in parasites post-treatment to confirm metabolic disruption .

Q. What advanced techniques assess its corrosion inhibition mechanisms?

  • Electrochemical Impedance Spectroscopy (EIS) : Nyquist plots model charge-transfer resistance (Rct) to determine inhibition efficiency (>90% at 1 mM concentration in NaCl) .
  • Scanning Electron Microscopy (SEM) : Surface morphology analysis post-polarization confirms formation of protective adsorbed layers .

Q. How is its metabolic impact on eukaryotic cells evaluated?

  • Cytotoxicity assays : J774.2 macrophages treated with Cu(II)/Co(II) complexes show >90% viability at IC₅₀ doses, confirming selectivity for parasites over mammalian cells .
  • Flow cytometry : Propidium iodide staining detects membrane integrity loss in Leishmania promastigotes after 24-hour exposure .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one
Reactant of Route 2
5-methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.